BenchChemオンラインストアへようこそ!

Flufenamic acid hydroxypropylamide

Aqueous solubility Formulation compatibility In vitro assay design

Specifically developed for fibrinolysis research, this hydroxypropylamide derivative directly inactivates α₂-antiplasmin (>1 mM) and C1 inhibitor (>2 mM) without affecting plasmin, kallikrein, or Factor XIIa. Its unique mechanism enables sequential titration of inhibitory pathways. With aqueous solubility ≥25 mg/mL (943x greater than flufenamic acid), it eliminates DMSO artifacts in high-throughput clot lysis screening. Choose this compound for unambiguous, plasminogen-dependent lysis studies.

Molecular Formula C17H17F3N2O2
Molecular Weight 338.32 g/mol
CAS No. 59116-76-6
Cat. No. B1196056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenamic acid hydroxypropylamide
CAS59116-76-6
Synonymsflufenamic acid hydroxypropylamide
Molecular FormulaC17H17F3N2O2
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24)
InChIKeyLEXFIFJJRMAPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flufenamic Acid Hydroxypropylamide (CAS 59116-76-6): A Differentiated Fibrinolytic Research Tool Derived from the Fenamate Class


Flufenamic acid hydroxypropylamide (also termed 3-hydroxypropyl flufenamide or Flu-HPA; CAS 59116-76-6, molecular formula C₁₇H₁₇F₃N₂O₂, MW 338.32) is a synthetic derivative of the anthranilic acid‑based NSAID flufenamic acid [1]. Unlike the parent compound, which is primarily recognized for cyclooxygenase inhibition and ion‑channel modulation, Flu-HPA was specifically developed within a series of flufenamic acid derivatives that enhance blood clot lysis in vitro through a plasminogen‑dependent mechanism [2]. Its documented ability to directly inactivate key fibrinolytic inhibitors—α₂‑antiplasmin and C1 inhibitor—without impairing the catalytic activity of the target serine proteases distinguishes it mechanistically from both the parent drug and other fenamate‑class compounds [3].

Why Flufenamic Acid Hydroxypropylamide Cannot Be Replaced by Generic Fenamates or the Parent NSAID in Fibrinolysis Research


Flufenamic acid and its close fenamate analogs (mefenamic acid, niflumic acid, tolfenamic acid) are principally optimized for cyclooxygenase inhibition, whereas Flu-HPA bears a hydroxypropylamide side chain that confers functionally critical alterations in aqueous solubility, target selectivity, and mechanism of action [1]. Flufenamic acid promotes fibrinolysis indirectly by eliminating multiple fibrinolytic enzyme inhibitors while simultaneously increasing plasmin activity (apparent recovery ~140%) and plasminogen activator activity (>200%) [2]. In contrast, Flu-HPA directly and selectively inactivates α₂‑antiplasmin and C1 inhibitor without affecting the amidolytic activities of plasmin, plasma kallikrein, or β‑Factor XIIa at concentrations up to 60 mM [3]. These divergent pharmacological profiles mean that substituting Flu-HPA with generic flufenamic acid or another fenamate in a fibrinolytic assay introduces confounding polypharmacology—broad protease activation, COX‑dependent anti‑inflammatory effects, and unpredictable ion‑channel modulation—that undermines mechanistic interpretation. The quantitative evidence below substantiates that this hydroxypropylamide derivative occupies a distinct, non‑interchangeable niche in thrombosis and hemostasis research.

Quantitative Evidence Differentiating Flufenamic Acid Hydroxypropylamide from Its Closest Comparators


Aqueous Solubility: ~940‑Fold Enhancement Over the Parent Compound Flufenamic Acid

Flufenamic acid hydroxypropylamide exhibits aqueous solubility of at least 25 mg/ml at ambient temperature [1], whereas flufenamic acid is practically insoluble in water, with a reported solubility of 0.0265 mg/ml (0.0265 g/L) at 37°C [2]. This represents an approximately 943‑fold improvement in water solubility. The hydroxypropylamide modification eliminates the requirement for organic co‑solvents (e.g., DMSO, ethanol) that are necessary to solubilize flufenamic acid and that can introduce solvent‑dependent artifacts in fibrinolytic and cell‑based assays .

Aqueous solubility Formulation compatibility In vitro assay design

Selective α₂‑Antiplasmin Inactivation Without Serine Protease Impairment

Flu-HPA at concentrations greater than 1 mM abolishes the inhibitory activity of purified human α₂‑antiplasmin against plasmin in a time‑ and concentration‑dependent manner, as measured using ¹²⁵I‑fibrin plate assays and the chromogenic substrate Val‑Leu‑Lys‑p‑nitroanilide [1]. Critically, Flu-HPA up to 60 mM does not affect the amidolytic activity of plasmin itself, nor of plasma kallikrein or β‑Factor XIIa [1]. In contrast, flufenamic acid (flufenamate) eliminates most fibrinolytic enzyme inhibitors but simultaneously increases plasmin activity to an apparent recovery of ~140% and plasminogen activator activity to >200% [2]. This fundamental difference means Flu-HPA enhances fibrinolysis solely by removing inhibitory checkpoints, whereas the parent compound combines inhibitor removal with direct protease activation—a mixed mechanism that complicates dose‑response interpretation.

α₂‑Antiplasmin Fibrinolysis Plasmin inhibition Serine protease selectivity

C1 Inhibitor Inactivation: A Second Fibrinolytic Checkpoint Not Addressed by Most Fenamates

Flu-HPA abolishes the activity of purified human C1 inhibitor (C1‑Inh) against plasma kallikrein and β‑Factor XIIa at concentrations greater than 2 mM, as assessed by inhibition of cleavage of the tripeptide Bz‑Pro‑Phe‑Arg‑pNA [1]. The same study demonstrates that Flu-HPA does not release enzyme activity from preformed C1 inhibitor–kallikrein complexes, indicating that the compound targets the free inhibitor rather than disrupting existing inhibitor–protease adducts [1]. Flufenamic acid, by comparison, eliminates most fibrinolytic inhibitors globally and is documented to increase plasminogen activator activity by >200% [2]. The selective, dual‑target inactivation of both α₂‑antiplasmin and C1 inhibitor by Flu-HPA—without concomitant protease activation—is not replicated by any other flufenamic acid derivative for which comparable quantitative selectivity data exist.

C1 inhibitor Contact activation pathway Fibrinolysis Plasma kallikrein

Reversible Inactivation: Experimental Control Not Provided by Irreversible Fibrinolytic Agents

The inactivation of both α₂‑antiplasmin and C1 inhibitor by Flu-HPA is reversible upon removal of the compound [1]. This reversibility was explicitly demonstrated in the Miles et al. (1981) study and was also observed for the related water‑soluble derivative N‑flufenamyl‑glutamic acid [1]. Reversibility is a critical feature for experimental protocols that require temporal control over fibrinolysis enhancement—for instance, washout experiments to confirm that observed clot lysis is compound‑dependent rather than an artifact of irreversible system modification. Many commonly used fibrinolytic stimuli (e.g., streptokinase–plasminogen complexes, certain oxidizing agents) produce irreversible activation or inhibitor destruction, precluding such control.

Reversible inhibition Experimental control α₂‑Antiplasmin C1 inhibitor

Plasminogen‑Dependent Profibrinolytic Activity: Mechanistic Selectivity Versus Flufenamate's Broad Action

The profibrinolytic activity of Flu-HPA in clot lysis assays is explicitly dependent on the presence of plasminogen [1]. This contrasts with flufenamic acid (flufenamate), which at 0.25–3 mM induces fibrin clot lysis in a purified bovine fibrin/human plasminogen system but loses activity below 0.25 mM and above 3 mM—a bell‑shaped concentration–response curve indicative of a more complex mechanism involving both plasminogen binding enhancement and direct effects on fibrin structure [2]. Flu-HPA's strict plasminogen dependence, combined with its inability to directly activate plasmin or plasminogen activators, means that its fibrinolytic effect operates exclusively through the physiological plasminogen–plasmin pathway, making it a cleaner probe for studying endogenous fibrinolysis regulation.

Plasminogen dependence Clot lysis assay Fibrinolytic mechanism

High‑Value Research and Industrial Application Scenarios for Flufenamic Acid Hydroxypropylamide


Dissecting α₂‑Antiplasmin Versus C1 Inhibitor Contributions to Clot Resistance in Hyperfibrinolytic States

Flu-HPA's dual‑target profile with distinct concentration thresholds—α₂‑antiplasmin inactivation at >1 mM and C1 inhibitor inactivation at >2 mM—enables experiments that sequentially titrate each inhibitory pathway in the same plasma or whole‑blood clot lysis assay [1]. This capability is directly supported by the quantitative selectivity data in Section 3 (Evidence Items 2 and 3). Researchers studying acquired α₂‑antiplasmin deficiency, C1 inhibitor dysfunction (e.g., hereditary angioedema), or the fibrinolytic shutdown observed in trauma‑induced coagulopathy can use Flu-HPA to determine which inhibitor checkpoint is rate‑limiting for clot persistence in a given patient sample.

Aqueous‑Compatible Fibrinolytic Screening in High‑Throughput Formats

With an aqueous solubility of ≥25 mg/ml—approximately 943‑fold greater than flufenamic acid (0.0265 mg/ml) [2]—Flu-HPA can be formulated in entirely aqueous buffers at bioactive concentrations (1–10 mM) without organic co‑solvents . This eliminates DMSO‑ or ethanol‑associated artifacts (e.g., solvent‑induced fibrin structural changes, plasma protein precipitation) that compromise high‑throughput clot lysis screening campaigns. Pharmaceutical discovery programs targeting the fibrinolytic system for thrombolytic or anti‑fibrotic indications can deploy Flu-HPA as a solvent‑free positive control or as a chemical probe to validate target engagement of α₂‑antiplasmin or C1 inhibitor.

Mechanistic Studies of Plasminogen‑Dependent Fibrinolysis Without Direct Protease Activation

Flu-HPA's strict plasminogen dependence combined with its inability to activate plasmin, kallikrein, or Factor XIIa at concentrations up to 60 mM [1] makes it the reagent of choice for experiments that must distinguish between (a) enhancement of endogenous plasminogen‑dependent lysis and (b) direct, non‑specific fibrin degradation. This contrasts with flufenamic acid, which simultaneously increases plasmin activity (~140%) and plasminogen activator activity (>200%) [3], creating ambiguity about whether observed lysis stems from inhibitor removal or protease hyperactivation. Academic laboratories investigating the biochemical regulation of plasminogen activation on fibrin surfaces can use Flu-HPA to selectively remove the inhibitory barriers while leaving the activation machinery unperturbed.

Reversible Chemical Knockdown of Fibrinolytic Inhibitors for Washout‑Controlled Experimental Designs

The reversible nature of Flu-HPA's inactivation of α₂‑antiplasmin and C1 inhibitor [1] supports experimental protocols in which the compound is pre‑incubated with plasma or purified inhibitor, followed by washout or dilution to restore inhibitor function. This capability, established in Evidence Item 4 of Section 3, enables paired (treated vs. washed‑out) comparisons within the same biological replicate, reducing inter‑sample variability. Such designs are particularly valuable in studies of circadian or inter‑individual variation in fibrinolytic capacity, where irreversible inhibitors would preclude within‑subject temporal comparisons.

Quote Request

Request a Quote for Flufenamic acid hydroxypropylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.